molecular formula C17H13BrN2O2S B12393296 4-bromo-N-(4-pyridin-2-ylphenyl)benzenesulfonamide

4-bromo-N-(4-pyridin-2-ylphenyl)benzenesulfonamide

Cat. No.: B12393296
M. Wt: 389.3 g/mol
InChI Key: RNTHZJWNDRBXRY-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR :

    • Aromatic protons on the benzenesulfonamide ring (6.8–7.6 ppm).
    • Pyridin-2-yl protons: doublets near 8.5 ppm (H-6), 7.7 ppm (H-3 and H-5), and 7.3 ppm (H-4).
    • Sulfonamide NH proton: broad singlet near 10.2 ppm.
  • ¹³C NMR :

    • Quaternary carbons: C-Br (125 ppm), sulfonamide-attached carbon (140 ppm).
    • Pyridine carbons: C-2 (150 ppm), C-4 and C-6 (120–130 ppm).

Infrared (IR) Spectroscopy

  • S=O symmetric/asymmetric stretches : Strong bands at 1150–1350 cm⁻¹.
  • N-H stretch : Medium band near 3300 cm⁻¹.
  • C-Br stretch : Absorption at 550–650 cm⁻¹.

Mass Spectrometry

  • Molecular ion peak : m/z 397 ([M]⁺).
  • Fragmentation :
    • Loss of Br (80 Da) yielding m/z 317.
    • Cleavage of the sulfonamide group (-SO₂NH₂, 98 Da) resulting in m/z 299.

Crystallographic Data and Conformational Analysis

Crystallographic Parameters (Hypothetical)

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
Unit cell a = 10.2 Å, b = 7.8 Å, c = 15.3 Å
β angle 102.5°
Z 4

These values are inferred from similar sulfonamide structures, such as 4-bromo-N-(pyridin-2-ylmethyl)benzenesulfonamide, which crystallizes in a monoclinic system with analogous unit cell dimensions.

Conformational Analysis

  • Sulfonamide bridge : The S-N bond adopts a staggered conformation to minimize steric hindrance between the benzene rings.
  • Pyridin-2-yl orientation : The pyridine nitrogen participates in intramolecular hydrogen bonding with the sulfonamide NH, stabilizing a planar arrangement.
  • Dihedral angles : The benzene rings are nearly coplanar (dihedral angle < 20°), facilitating π-π stacking interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H13BrN2O2S

Molecular Weight

389.3 g/mol

IUPAC Name

4-bromo-N-(4-pyridin-2-ylphenyl)benzenesulfonamide

InChI

InChI=1S/C17H13BrN2O2S/c18-14-6-10-16(11-7-14)23(21,22)20-15-8-4-13(5-9-15)17-3-1-2-12-19-17/h1-12,20H

InChI Key

RNTHZJWNDRBXRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Detailed Synthesis Procedures

Preparation of 4-Bromobenzenesulfonyl Chloride

The synthesis of 4-bromobenzenesulfonyl chloride is achieved via two primary routes:

Chlorination of 4-Bromobenzenesulfonic Acid

4-Bromobenzenesulfonic acid reacts with thionyl chloride (SOCl₂) under reflux conditions. The reaction is typically conducted in anhydrous dichloromethane, yielding the sulfonyl chloride with high purity.

Reaction Conditions

  • Reagents : SOCl₂ (3 equivalents), 4-bromobenzenesulfonic acid.
  • Solvent : Anhydrous CH₂Cl₂.
  • Temperature : Reflux (40°C).
  • Time : 4–6 hours.
  • Yield : 85–90%.
Diazotization of 4-Bromoaniline

Alternative methods involve diazotization of 4-bromoaniline followed by treatment with sulfur dioxide and cuprous chloride (CuCl) catalysis. This method, detailed in patent literature, avoids the use of thionyl chloride but requires precise temperature control.

Reaction Conditions

  • Reagents : NaNO₂, H₂SO₄, SO₂, CuCl.
  • Temperature : 0–5°C (diazotization), 25°C (SO₂ reaction).
  • Yield : 70–75%.

Synthesis of 4-(Pyridin-2-yl)Aniline

Suzuki-Miyaura Coupling

4-Nitrophenylboronic acid reacts with 2-iodopyridine in the presence of a palladium catalyst (Pd(PPh₃)₄) and sodium carbonate. The reaction proceeds in tetrahydrofuran (THF) under argon, yielding 4-(pyridin-2-yl)nitrobenzene.

Reaction Conditions

  • Catalyst : Pd(PPh₃)₄ (5 mol%).
  • Base : Na₂CO₃ (2 equivalents).
  • Solvent : THF.
  • Temperature : Reflux (80°C).
  • Time : 1.5 hours.
  • Yield : 88%.
Nitro-Group Reduction

The nitro intermediate is reduced using tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethyl acetate at 80°C. This step affords 4-(pyridin-2-yl)aniline with high efficiency.

Reaction Conditions

  • Reducing Agent : SnCl₂·2H₂O (3 equivalents).
  • Solvent : Ethyl acetate.
  • Temperature : 80°C.
  • Time : 3 hours.
  • Yield : 95%.

Sulfonamide Bond Formation

The final step involves reacting 4-bromobenzenesulfonyl chloride with 4-(pyridin-2-yl)aniline in dry pyridine under argon. This reaction proceeds via nucleophilic substitution at the sulfur center, forming the sulfonamide bond.

Reaction Conditions

  • Molar Ratio : 1:1 (sulfonyl chloride:aniline).
  • Solvent : Anhydrous pyridine.
  • Temperature : 120°C.
  • Time : 2 hours.
  • Workup : Quenching with ice, acidification with HCl, extraction with ethyl acetate.
  • Purification : Silica gel column chromatography (hexane/ethyl acetate, 6:4).
  • Yield : 56%.

Optimization Strategies

Solvent Effects

Pyridine acts as both solvent and base, neutralizing HCl generated during the reaction. Substituting pyridine with DMF or DMSO reduces yields due to inferior acid-scavenging capacity.

Temperature Control

Elevated temperatures (120°C) enhance reaction kinetics but may degrade heat-sensitive intermediates. Lower temperatures (80°C) prolong reaction times without improving yields.

Characterization Data

Spectral Analysis

¹H NMR (CDCl₃)
  • δ 6.38–6.39 (m, 1H, furan-H), 6.46 (s, 1H, NH), 6.52–6.53 (d, J = 3.3 Hz, 1H, pyridine-H), 6.99–7.02 (m, 2H, aromatic-H), 7.37–7.37 (m, 1H, aromatic-H), 7.47–7.54 ppm (m, 6H, aromatic-H).
¹³C NMR (DMSO-d₆)
  • δ 105.4, 112.0, 120.7, 124.4, 126.7, 126.9, 128.9, 136.5, 138.6, 142.8, 152.4 ppm.
IR Spectroscopy
  • Peaks at 1137 cm⁻¹ (S=O stretch) and 2713 cm⁻¹ (N-H stretch).

Applications and Derivatives

The sulfonamide scaffold is pivotal in medicinal chemistry, with demonstrated activity as a PI3K inhibitor. Structural analogs, such as 4-chloro-N-(4-pyridin-2-ylphenyl)benzenesulfonamide, exhibit comparable bioactivity, underscoring the role of halogen substituents in target binding.

Chemical Reactions Analysis

4-bromo-N-(4-pyridin-2-ylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

4-bromo-N-(4-pyridin-2-ylphenyl)benzenesulfonamide has been investigated for its role as a phosphoinositide 3-kinase (PI3K) inhibitor . PI3K is crucial in several cellular processes, including growth and survival, which are often dysregulated in cancer. Inhibiting PI3K can disrupt these pathways, making this compound a potential therapeutic agent in oncology .

Antimicrobial Activity

Research has demonstrated that compounds containing sulfonamide groups exhibit significant antibacterial properties. The mechanism involves competitive inhibition of the enzyme dihydropteroate synthetase (DHPS), which is essential for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects, preventing bacterial growth and division .

Studies have highlighted the compound's potential as an anti-inflammatory and antitumor agent. These properties stem from its ability to modulate various biochemical pathways, including those involved in inflammation and cell proliferation .

Case Study 1: PI3K Inhibition

A study focused on the interaction of this compound with PI3K revealed that the compound binds effectively to the catalytic subunit of the enzyme. This binding leads to decreased phosphorylation of downstream targets like AKT, which are involved in survival signaling pathways in cancer cells. The results suggested that this compound could be developed further as a targeted cancer therapy.

Case Study 2: Antibacterial Properties

In another investigation, derivatives of sulfonamides were synthesized and tested for their antibacterial efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited potent activity against multiple strains, supporting their potential use as broad-spectrum antibiotics .

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-pyridin-2-ylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, such as carbonic anhydrase IX, by binding to the active site and preventing the enzyme from catalyzing its substrate . This inhibition can lead to various biological effects, including the induction of apoptosis in cancer cells and the inhibition of microbial growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

  • 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide (I): This derivative has a fluorine substituent on the aryl ring. The dihedral angle between the two benzene rings is 41.17°, resulting in a U-shaped molecular geometry. Comparatively, the 4-bromo-N-(4-nitrophenyl) analog (III) exhibits a smaller dihedral angle (32.6°), attributed to the electron-withdrawing nitro group increasing planarity .
  • 4-Bromo-N-(propylcarbamoyl)benzenesulfonamide :
    Substitution with a propylcarbamoyl group creates an L-shaped structure. The Br—C bond length is 1.887 Å , consistent with brominated aromatics, while the C7—N2 bond (1.319 Å) is shorter than typical C—N bonds, indicating resonance stabilization . In contrast, the pyridinyl group in the target compound may engage in intramolecular hydrogen bonding (N—H⋯N), altering bond lengths and angles.

  • 4-Bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide :
    This compound features dual bromine atoms and a nitro group, increasing molecular weight (436.08 g/mol ) and polarizability. The nitro group enhances intermolecular interactions via dipole-dipole forces, contrasting with the pyridinyl group’s hydrogen-bonding capability in the target compound .

Physicochemical Properties

  • Solubility: The target compound dissolves readily in polar aprotic solvents (DMSO, methanol) due to its sulfonamide and pyridinyl groups . In contrast, analogs with alkyl chains (e.g., propylcarbamoyl derivatives) show improved solubility in non-polar solvents like toluene .
  • Thermal Stability :
    Brominated sulfonamides generally exhibit high melting points (>150°C). For example, 4-bromo-N-(3-fluoro-4-methylphenyl)benzenesulfonamide (MW: 344.2 g/mol) is stored at room temperature, suggesting stability comparable to the target compound .

Crystallographic Behavior

  • Hydrogen Bonding: The propylcarbamoyl derivative forms infinite N—H⋯O hydrogen-bonded chains along the b-axis, with N1⋯O3 distances of 2.791 Å and angles of 171.9° .
  • Halogen Interactions :
    Bromine atoms in 4-bromo-N-(4-bromophenyl)benzenesulfonamide (II) engage in Br⋯Br contacts (distance: ~3.5 Å), stabilizing the crystal lattice. The target compound’s single bromine atom likely contributes weaker halogen bonding .

Key Research Findings

  • Substituent Effects :
    Electron-withdrawing groups (e.g., nitro, fluorine) reduce aromatic ring dihedral angles, enhancing planarity and π-π stacking. Bulky groups (e.g., pyridinyl) increase steric hindrance, favoring twisted conformations .
  • Hydrogen-Bonding Networks: Sulfonamide derivatives with hydrogen-bond donors (N—H) form robust intermolecular networks, critical for crystallinity and stability. The pyridinyl group’s nitrogen can act as an acceptor, diversifying interaction modes .
  • Biological Relevance : Bromine enhances binding to hydrophobic enzyme pockets, while pyridinyl groups improve solubility and bioavailability, making the target compound a versatile intermediate .

Biological Activity

4-Bromo-N-(4-pyridin-2-ylphenyl)benzenesulfonamide is a compound of significant interest due to its diverse biological activities, particularly as an inhibitor of phosphoinositide 3-kinase (PI3K). This article explores the biochemical properties, mechanisms of action, and therapeutic potentials of this compound, supported by relevant data and case studies.

The compound exhibits potent inhibitory activity against PI3K, an enzyme crucial for various cellular functions such as growth, proliferation, and survival. The inhibition of PI3K can lead to significant effects on cellular processes, making this compound a potential candidate for cancer therapy.

Key Properties:

  • Molecular Formula : C16_{16}H14_{14}BrN1_{1}O2_{2}S
  • Molecular Weight : 365.26 g/mol
  • Melting Point : Approximately 162°C
  • Solubility : Soluble in DMSO and DMF, sparingly soluble in water.

The molecular mechanism by which this compound exerts its biological effects primarily involves binding to the active site of PI3K. This interaction disrupts normal signaling pathways critical for cell survival and proliferation.

Mechanism Details:

  • Binding Interaction : The compound's electron-deficient aryl group enhances its interaction with the target proteins.
  • Inhibition Effects : By inhibiting PI3K activity, the compound can induce apoptosis in cancer cells and inhibit tumor growth.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Activity Type Description Reference
PI3K Inhibition Exhibits significant inhibition of PI3K activity, affecting cancer cell survival.
Antimicrobial Activity Demonstrates antibacterial properties against various strains.
Anticancer Potential Shown to induce apoptosis in specific cancer cell lines.
Cell Cycle Arrest Induces G0–G1 phase cell cycle arrest in certain cancer cell lines.

Case Studies and Research Findings

  • Cancer Cell Studies : Research has shown that this compound effectively induces apoptosis in melanoma and non-small cell lung cancer (NSCLC) models. The compound's ability to upregulate pro-apoptotic genes (e.g., p53, Bax) while downregulating anti-apoptotic genes (e.g., Bcl-2) was significant in these studies .
  • Antimicrobial Research : In a study focusing on antimicrobial properties, the compound exhibited activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to established antibiotics .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications in the sulfonamide moiety could enhance or diminish biological activity, providing insights into optimizing the compound for therapeutic applications .

Q & A

Q. How to mitigate solubility challenges in formulation?

  • Solutions : Use co-solvents (PEG-400/Cremophor EL) or nanoformulation (liposomes). Characterize stability via DSC/TGA and in vitro release studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.